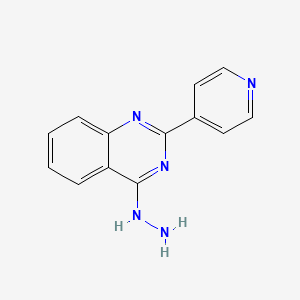

4-hydrazino-2-(4-pyridinyl)quinazoline

Übersicht

Beschreibung

“4-hydrazino-2-(4-pyridinyl)quinazoline” is a chemical compound with the molecular formula C13H11N5 . It has an average mass of 237.260 Da .

Synthesis Analysis

While specific synthesis methods for “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have been synthesized through various methods . For instance, one method involves the condensation reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides .Molecular Structure Analysis

The molecular structure of “4-hydrazino-2-(4-pyridinyl)quinazoline” consists of a quinazoline core with a hydrazino group at the 4-position and a pyridinyl group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have been known to undergo various chemical reactions . For example, they can react with metal ions, undergo oxidation and reduction, and participate in Mannich and cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-hydrazino-2-(4-pyridinyl)quinazoline: derivatives have been extensively studied for their potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, including lung, prostate, and gastric cancers . For instance, certain derivatives have shown to induce apoptosis and cell cycle arrest in cancer cells, which is crucial for stopping the spread of cancer .

Antibacterial Properties

Quinazoline derivatives exhibit a broad spectrum of antibacterial activities. They have been found effective against drug-resistant bacterial strains, addressing the critical need for new antibiotics . The structure-activity relationship (SAR) studies of these derivatives provide insights into designing more potent antibacterial agents .

Antioxidant Effects

The antioxidant properties of quinazoline derivatives are significant due to their potential in reducing oxidative stress, which is implicated in various diseases. These compounds can scavenge free radicals, thereby protecting cells from damage .

Enzyme Inhibition

Some quinazoline derivatives have been identified as potent enzyme inhibitors. For example, they have shown α-glucosidase inhibitory activity, which is relevant in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate digestion .

Antiviral Applications

Research has indicated that quinazoline derivatives can also possess antiviral activities. They could be used in the development of new drugs to treat viral infections, including HIV, by interfering with the viral replication process .

Anti-inflammatory and Analgesic Effects

These compounds have demonstrated anti-inflammatory and analgesic effects, making them candidates for the development of new treatments for conditions characterized by inflammation and pain .

Zukünftige Richtungen

While specific future directions for “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have shown promise in various fields, including medicinal chemistry . They have been found to exhibit a range of biological activities, making them potential candidates for the development of new therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of 4-hydrazino-2-(4-pyridinyl)quinazoline is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It plays a significant role in the catabolism of tyrosine, a crucial amino acid involved in protein synthesis .

Mode of Action

4-Hydrazino-2-(4-pyridinyl)quinazoline interacts with HPPD by inhibiting its activity . This inhibition blocks the natural tyrosine physiological metabolism, leading to the obstruction of photosynthesis in plants and plant death with bleaching symptoms .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine degradation pathway . Normally, HPPD catalyzes the conversion of p-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA) . HGA can be further transformed into two isoprenoids, plastoquinone and tocopherol, which are both essential cofactors in photosynthesis . The inhibition of HPPD by 4-hydrazino-2-(4-pyridinyl)quinazoline disrupts this process, leading to the obstruction of photosynthesis .

Pharmacokinetics

The compound’s high activity against hppd suggests it may have good bioavailability .

Result of Action

The result of 4-hydrazino-2-(4-pyridinyl)quinazoline’s action is the inhibition of photosynthesis in plants, leading to plant death with bleaching symptoms . This makes it a potent herbicide .

Action Environment

Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .

Eigenschaften

IUPAC Name |

(2-pyridin-4-ylquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZZNQQYDOFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279782 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6484-31-7 | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)

![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)